molecular formula C8H12ClNOS B1441430 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole CAS No. 1247625-25-7

4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole

Cat. No.: B1441430
CAS No.: 1247625-25-7
M. Wt: 205.71 g/mol
InChI Key: ZSFHOWIYRLZKQM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H12ClNOS and its molecular weight is 205.71 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-(Chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a chloromethyl group and an ethoxyethyl moiety. The presence of these functional groups is critical for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of thiazole derivatives, including this compound, have been extensively studied. Key findings include:

  • Anticancer Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, similar compounds exhibit IC50 values as low as 5.36 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, some thiazoles inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), leading to induced apoptosis and cell cycle arrest .

Antiproliferative Effects

A study evaluating the antiproliferative effects of various thiazole derivatives found that those with electron-withdrawing groups (like chlorine) exhibited enhanced activity. For instance:

  • The compound's IC50 against MCF-7 cells was reported at 5.36 µM .
  • Another derivative showed an IC50 of 3.21 µM when modified with a furoyl moiety .

Case Studies

  • MCF-7 Cell Line Study : In a comparative study on several thiazole derivatives:
    • Compound 4 demonstrated an IC50 of 5.73 µM against MCF-7 cells.
    • Mechanistic studies revealed that it induced apoptosis and cell cycle arrest in the G1 phase while decreasing the population in G2/M phase .
  • HepG2 Cell Line Study : Thiazole derivatives were also tested against HepG2 liver cancer cells:
    • Compounds showed selective cytotoxicity over normal Vero cells, indicating potential for targeted cancer therapy .

Antimicrobial Activity

Thiazoles are not only recognized for their anticancer properties but also for their antimicrobial activities:

  • A review highlighted that certain thiazole derivatives possess significant antibacterial properties against strains like Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.0 to 61.2 μM .

Summary Table of Biological Activities

Activity TypeTarget Cell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerMCF-75.36Induction of apoptosis, VEGFR-2 inhibition
AnticancerHepG2Not specifiedSelective cytotoxicity over normal cells
AntimicrobialMycobacterium tuberculosis1.0 - 61.2Inhibition of key metabolic pathways

Properties

IUPAC Name

4-(chloromethyl)-2-(1-ethoxyethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNOS/c1-3-11-6(2)8-10-7(4-9)5-12-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHOWIYRLZKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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